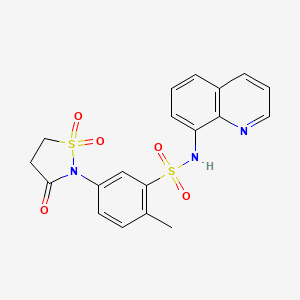

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(quinolin-8-yl)benzenesulfonamide

説明

This compound features a benzenesulfonamide core substituted at the 5-position with a 1,1-dioxido-3-oxoisothiazolidin-2-yl group and at the 2-position with a methyl group.

特性

IUPAC Name |

2-methyl-N-quinolin-8-yl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-13-7-8-15(22-18(23)9-11-28(22,24)25)12-17(13)29(26,27)21-16-6-2-4-14-5-3-10-20-19(14)16/h2-8,10,12,21H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZIIITWCARAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(quinolin-8-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an isothiazolidinone moiety and a quinoline group. The molecular formula is C17H16N2O4S, with a molecular weight of approximately 356.38 g/mol.

Key Structural Components:

- Isothiazolidinone moiety: Imparts unique biological properties.

- Quinoline group: Known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isothiazolidinone core.

- Introduction of the quinoline and benzenesulfonamide groups through coupling reactions.

Biological Activity

The biological activity of this compound has been assessed in several studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- E. coli: Inhibitory concentration (IC50) values were reported at low micromolar levels.

- Staphylococcus aureus: Similar efficacy noted, suggesting broad-spectrum antimicrobial potential.

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines:

- Mechanism: The compound appears to disrupt cellular processes by interacting with DNA and inhibiting topoisomerase activity.

Toxicity Studies

Toxicity assessments using zebrafish embryos indicated low toxicity levels, with an LC50 value higher than 20 mg/L, classifying it as a low-toxicity compound suitable for further development.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. IC50 values ranged from 5 to 15 µM. |

| Study 2 | Evaluated anticancer properties in human breast cancer cells (MCF-7), showing a reduction in cell viability by 60% at 10 µM concentration after 48 hours. |

| Study 3 | Conducted toxicity testing on zebrafish embryos, revealing no significant lethality at concentrations up to 20 mg/L over a 72-hour exposure period. |

The proposed mechanism involves:

- DNA Intercalation: The quinoline moiety intercalates between DNA bases, disrupting replication.

- Enzyme Inhibition: Inhibition of topoisomerases involved in DNA unwinding during replication.

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares the N-(quinolin-8-yl)benzenesulfonamide scaffold with analogs in and but differs in substituents. Key comparisons include:

Key Observations :

- Synthetic Efficiency : The tert-butyl analog achieved the highest yield (91%), likely due to steric or electronic stabilization during synthesis . The target compound’s yield is unspecified, but its complex substituent may require multi-step synthesis.

NFκB Modulation ():

N-(quinolin-8-yl)benzenesulfonamide derivatives are reported as lead structures in NFκB pathway modulation. The isothiazolidinone dioxide group may alter binding kinetics or specificity compared to simpler substituents .

Comparison with Benzamide Derivatives (–5):

Benzamide analogs (e.g., 2-methyl-N-(quinolin-8-yl)benzamide) replace the sulfonamide group with an amide. However, benzamides like 1c (84% yield) demonstrate synthetic versatility .

Thiazolidinedione Derivatives ()

Thiazolidine-2,4-dione (TZD) derivatives share a five-membered heterocyclic ring with the target compound but lack the sulfone group. The TZD scaffold is associated with antidiabetic activity, whereas the isothiazolidinone dioxide in the target compound may confer distinct metabolic stability or protease affinity .

Mechanistic and Structural Insights

- Synthetic Routes: Most analogs (–6) employ RSO₂Cl or amide-coupling reactions. The target compound’s synthesis likely involves similar sulfonylation steps but may require additional cyclization to form the isothiazolidinone ring.

- Crystallography: While details refinement techniques (e.g., SHELXL), structural data for the target compound are absent. Comparative crystallographic studies could elucidate conformational impacts of the isothiazolidinone group.

Q & A

What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yields?

Answer:

The synthesis of this compound typically involves multi-step reactions, with key steps including sulfonamide coupling and functional group transformations. Methodological insights from analogous sulfonamide-quinoline hybrids include:

| Method | Reagents/Conditions | Yield | Key Challenges | Reference |

|---|---|---|---|---|

| Sulfonylation of amine | Benzenesulfonyl chloride, DMAP, pyridine, room temperature | 60-75% | Avoiding over-sulfonylation; side reactions | |

| Catalytic hydrogenation | Pd/C (10 wt%), H₂ atmosphere, methanol, HCl quench | 67% | Catalyst selectivity; acid-sensitive groups | |

| Coupling reactions | p-Toluenesulfonyl chloride, triethylamine, DCM, 18-36 hrs | ~70% | Solvent purity; stoichiometric control |

Critical Parameters:

- Catalyst selection : Pd/C in hydrogenation avoids byproducts from alternative catalysts (e.g., Raney Ni) .

- Solvent systems : Pyridine enhances sulfonylation efficiency but requires careful removal to prevent toxicity .

- Acid quenching : HCl post-hydrogenation ensures deprotection without degrading the isothiazolidinone ring .

Which spectroscopic and analytical techniques are most effective for structural characterization?

Answer:

A combination of spectroscopic methods is essential to confirm structural integrity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。